molecular formula C12H10BrN3O2 B2399869 N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 899749-18-9

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No. B2399869
CAS RN: 899749-18-9
M. Wt: 308.135
InChI Key: ZEIPYBUKPVIOAX-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a chemical compound. The name suggests that it contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In this case, the carboxamide group might undergo hydrolysis, and the bromine atom might be involved in substitution reactions .

Scientific Research Applications

Antimicrobial and Cytotoxic Applications

Compounds structurally related to N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide have been synthesized and investigated for their antimicrobial and cytotoxic activities. For instance, the synthesis of thio-substituted ethyl nicotinate derivatives has shown potential antimicrobial activities, highlighting the importance of heterocyclic compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been evaluated for in vitro cytotoxic activity against cancer cells, demonstrating the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).

Herbicidal Activities

Heterocyclic compounds bearing similarity to N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide have also been explored for their herbicidal activities. A study on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed compounds with significant herbicidal activities, indicating the potential use of such compounds in agricultural chemistry (Xu et al., 2008).

Structural Analysis and Molecular Design

The structural analysis of compounds related to N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide offers insights into their molecular design and potential applications. The detailed structural elucidation of such compounds can lead to the development of new materials with specific biological or chemical properties. For instance, the analysis of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate provides valuable information for the molecular design of heterocyclic compounds (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For similar compounds, precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-7-6-8(13)2-3-9(7)14-12(18)10-4-5-11(17)16-15-10/h2-6H,1H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIPYBUKPVIOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

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